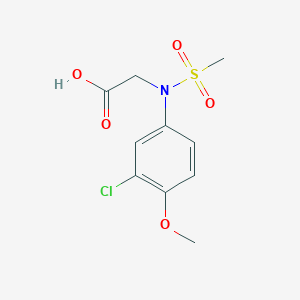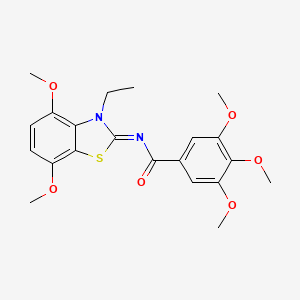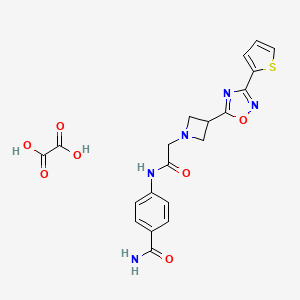
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine” is a chemical compound with the molecular formula C19H18N2S. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives, including “1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine”, involves various synthetic routes. A practical process has been developed for the synthesis of trisubstituted imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives have been subjected to various chemical reactions. For instance, the 3-methyl derivative was subjected to electrophilic substitution reactions (bromination, nitration, formylation, acylation, sulfonation) .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine, also known as TPI , is a heterocyclic compound. Its molecular formula is C₁₉H₁₈N₂S , and it has a molecular weight of 306.42 g/mol . The compound features a five-membered imidazole ring with two phenyl groups and a thiophene substituent.
Antibacterial and Antifungal Properties: TPI derivatives have demonstrated antibacterial and antifungal activities . Researchers explore their potential as novel antimicrobial agents.
Anticancer Potential: Investigations suggest that TPI derivatives possess antitumor properties . Researchers study their impact on cancer cell lines and potential mechanisms of action.
Anti-Inflammatory Effects: TPI compounds may modulate inflammatory pathways . Researchers investigate their role in managing inflammatory conditions.
Antioxidant Activity: TPI derivatives exhibit antioxidant properties . Their ability to scavenge free radicals is of interest for health applications.
Antiviral Activity: Some TPI derivatives show antiviral effects . Researchers explore their potential against specific viruses.
Synthetic Routes and Drug Development
Synthetic Strategies: Scientists have developed various synthetic routes to access TPI and its derivatives. These methods involve cyclization reactions and functional group modifications .
Drug Development: TPI derivatives serve as building blocks for drug design. Researchers explore their potential as scaffolds for novel therapeutic agents . Commercially available drugs containing similar 1,3-diazole rings include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
DNA Binding and Photocleavage
- TPI derivatives have been investigated for their interactions with DNA. For example, a thiophene-containing imidazo-phenanthroline ligand (TIP) showed interesting DNA binding and photocleavage properties . Researchers study these interactions for potential applications in gene therapy or diagnostics.
Wirkmechanismus
The mechanism of action of imidazole derivatives is broad due to its two nitrogen atoms leading to hydrogen bond creation for improving water solubility properties . The imidazole nucleus has been recognized as an important isostere of amide, thiazole, tetrazole, pyrazole, oxazole, and triazole with an attractive binding site available for interacting with various biomolecules, anions, and cations in biological systems offering potential in imidazole-based drug discovery and developments .
Zukünftige Richtungen
Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Moreover, it is gaining importance in agrochemicals, solar cell dyes, and functional materials . The process development has good functional group tolerance and substrate flexibility is increasing .
Eigenschaften
IUPAC Name |
1,3-diphenyl-2-thiophen-2-ylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBAPSLPYJLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)


![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)


![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
